N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide
Overview
Description
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide is a useful research compound. Its molecular formula is C22H16N6O4S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.09537419 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study reported the synthesis of a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial activity against pathogens like Staphylococcus aureus, indicating their potential as antimicrobial agents (Badr & Barwa, 2011).
Anticancer Activity
- Another study focused on the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives as potent antimicrobial agents, which also showed marked inhibition of bacterial and fungal growth, indicating their potential utility in developing new therapeutic agents (Reddy et al., 2010).
- Research on the synthesis and evaluation of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles for antiviral activity against HIV-1 and HIV-2 revealed their potential as antiviral agents, with some compounds showing promising activity (Khan et al., 2014).
Antioxidant Properties
- A study investigating the antioxidant property of triazolo-thiadiazoles demonstrated their potential as antioxidants, with compounds showing significant radical scavenging activity, suggesting their use in combating oxidative stress-related diseases (Sunil et al., 2010).
Structural Characterization
- Structural characterization of triazolo[3,4-b][1,3,4]thiadiazoles through X-ray powder diffraction and DFT calculations has provided insights into their molecular structure, aiding in the development of compounds with improved biological activity (Gündoğdu et al., 2017).
Insecticidal Activity
- The synthesis of novel heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm, Spodoptera littoralis, highlighted their potential as insecticidal agents, contributing to agricultural pest management strategies (Fadda et al., 2017).
Properties
IUPAC Name |
N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O4S/c1-2-19-24-25-22-27(19)26-21(33-22)13-7-9-14(10-8-13)23-20(29)18-12-11-17(32-18)15-5-3-4-6-16(15)28(30)31/h3-12H,2H2,1H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEJPOBXPWVMNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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